molecular formula C10H10N4O2 B1413520 2-Cyclobutyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1823630-58-5

2-Cyclobutyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B1413520
CAS No.: 1823630-58-5
M. Wt: 218.21 g/mol
InChI Key: HWIBLHHWPPMWAE-UHFFFAOYSA-N
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Description

2-Cyclobutyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

The synthesis of 2-Cyclobutyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction conditions typically involve heating the reactants in dry toluene at 140°C under microwave conditions . Another method reported involves the use of 2-aminopyridine and nitriles in the presence of a heterogeneous catalyst system under atmospheric air .

Chemical Reactions Analysis

2-Cyclobutyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

    Condensation: It can participate in condensation reactions with various nucleophiles to form new heterocyclic compounds.

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles like amines or thiols for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Cyclobutyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For example, as a RORγt inverse agonist, it binds to the RORγt receptor and inhibits its activity, which can modulate immune responses. Similarly, as a JAK1 and JAK2 inhibitor, it interferes with the JAK-STAT signaling pathway, which is crucial for cell growth and immune function .

Comparison with Similar Compounds

2-Cyclobutyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine can be compared with other triazolopyridine derivatives, such as:

  • 2-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine
  • 2-Phenyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine

These compounds share a similar triazolopyridine core but differ in their substituents, which can significantly affect their chemical properties and biological activities. The cyclobutyl group in this compound provides unique steric and electronic effects that can enhance its specificity and potency in various applications.

Properties

IUPAC Name

2-cyclobutyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c15-14(16)8-4-5-9-11-10(7-2-1-3-7)12-13(9)6-8/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIBLHHWPPMWAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN3C=C(C=CC3=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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